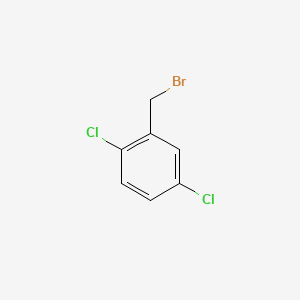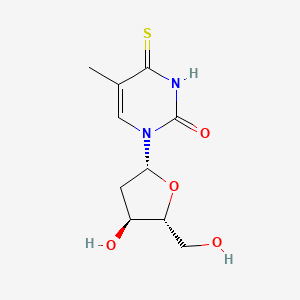
4-Thiothymidine
Vue d'ensemble
Description
4-Thiothymidine is a nucleoside analog that is converted to thymidine by the enzyme thymidine kinase . It has a molecular formula of C10H14N2O4S .
Synthesis Analysis
Several groups have been engaged in research on 4′-[methyl-11 C]-thiothymidine (11 C-4DST) in an effort to develop a PET tracer that allows quantitative measurement of in vivo DNA synthesis rates . A new method for the synthesis of 4-Thiothymidine has been proposed using a new reagent—Lawesson’s reagent, which greatly shortens the reaction time and improves the yield .Molecular Structure Analysis
The molecular structure of 4-Thiothymidine includes a 4-thio- (2′-deoxy)-thymidine usually abbreviated as 4-thio-thymidine . Its molecular weight is 258.30 g/mol .Chemical Reactions Analysis
The reactivity of 4-Thiothymidine under Fenton conditions, i.e., in the presence of H2O2 and catalytic amounts of Fe (II), was investigated by UV-vis spectroscopy and electrospray ionization single and tandem mass spectrometry (ESI-MS and MS/MS) . Also, photo-induced cycloaddition and (6-4) reactions of the thymidine:4-thiothymidine dimer in a DNA duplex were studied .Physical And Chemical Properties Analysis
4-Thiothymidine has a molecular weight of 258.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .Applications De Recherche Scientifique
Tumor Imaging
4-Thiothymidine has been used as a novel radiopharmaceutical for tumor imaging. It incorporates rapidly into DNA as a substrate for DNA synthesis, making it useful for visualizing cell proliferation in tumors. Its in vivo stability is much greater than that of natural thymidine due to the presence of a sulfur atom in the 4′-position .
Photodynamic Therapy
Thio-substituted nucleobases like 4-Thiothymidine are of interest for their potential applications in photodynamic therapy (PDT). They can act as photosensitizers which, upon light activation, produce reactive oxygen species that can kill cancer cells .
DNA Replication Studies
4-Thiothymidine is metabolized via the thymidine kinase-mediated pyrimidine nucleoside salvage pathway. This pathway is up-regulated during DNA replication and is more active in rapidly dividing cells, making 4-Thiothymidine a valuable tool for studying cell division and DNA replication .
Molecular Probing
The compound has potential as a molecular probe for hydrogen peroxide (H2O2) in systems related to photodynamic therapy. It offers structuristic and mechanistic insights through various spectroscopic methods .
Response Prediction in Cancer Therapy
Photoreaction Mechanism Studies
The molecular-level photoreaction mechanisms of thymidine:4-thiothymidine dimers, which are important structures in the DNA duplex, are still being explored. Understanding these mechanisms can provide insights into DNA damage and repair processes .
Template-Directed Photoligation
Replacing thymidine with 4-thiothymidine at specific positions in oligonucleotides allows for selective photochemistry of native DNA. This application is useful for studying DNA interactions and crosslinking under controlled conditions .
Drug Stability and Solubility Improvement
Interactions between 4-thiothymidine and water-soluble cyclodextrins have been explored to improve drug stability and solubility, which are crucial for pharmaceutical applications, especially in the delivery systems for photodynamic therapy .
Each application utilizes the unique properties of 4-Thiothymidine, demonstrating its versatility in scientific research across various fields.
Evaluation of 4′-[Methyl-11C]Thiothymidine in a Rodent Tumor Theoretical studies on photo-induced cycloaddition and (6-4) reactions Identification of potentially cytotoxic lesions induced by UVA Potential of 4-thiothymidine as a molecular probe Efficacy of 4′- [methyl-11C] thiothymidine PET/CT Template-directed photoligation of oligodeoxyribonucleotides via 4 Interactions between 4-thiothymidine and water-soluble cyclodextrins
Mécanisme D'action
Target of Action
4-Thiothymidine, also known as Thymidine, 4-thio-, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and generally has a better prognosis than other types of malignancies. The compound has broad antitumor activity, making it a potential therapeutic agent for these types of cancers .
Mode of Action
The mode of action of 4-Thiothymidine involves its incorporation into DNA as a substrate for DNA synthesis . This process is facilitated by both viral and cellular thymidine kinases . The compound’s interaction with its targets results in the inhibition of DNA synthesis and the induction of apoptosis , which is a form of programmed cell death .
Biochemical Pathways
The biochemical pathways affected by 4-Thiothymidine involve DNA synthesis and apoptosis . The compound inhibits DNA synthesis, which disrupts the replication of cancer cells and slows tumor growth . Additionally, it induces apoptosis, leading to the death of cancer cells . The downstream effects of these pathways contribute to the compound’s antitumor activity .
Pharmacokinetics
The pharmacokinetics of 4-Thiothymidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly incorporated into DNA, enhancing its bioavailability . Its in vivo stability is much greater than that of natural thymidine, due to the presence of a sulfur atom in the 4′-position .
Result of Action
The result of 4-Thiothymidine’s action at the molecular and cellular levels is the inhibition of tumor growth. By inhibiting DNA synthesis and inducing apoptosis, the compound disrupts the replication and survival of cancer cells . This leads to a reduction in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of 4-Thiothymidine is influenced by environmental factors such as light. Specifically, the compound can absorb strongly in UVA light . This property allows 4-Thiothymidine to be used in combination with UVA light for photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent . The effectiveness of this treatment approach depends on the intensity and duration of UVA exposure .
Orientations Futures
There is a continuous demand to measure in situ DNA synthesis rates in living human cancer. The thymidine derivative 4′-[methyl-11 C] thiothymidine (11 C-4DST) has the potential to visualize in vivo DNA synthesis rates with positron emission tomography (PET) . This suggests that 4-Thiothymidine could play a significant role in future cancer research and treatment strategies.
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKSPBJBGGHUMW-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiothymidine | |
CAS RN |
7236-57-9 | |
| Record name | 4-Thiothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Thiothymidine interact with DNA?
A1: 4-Thiothymidine exhibits structural similarity to its parent compound, thymidine. This similarity allows S4TdR to be readily incorporated into cellular DNA []. Similar to thymidine, it preferentially base pairs with adenine in DNA [].
Q2: What are the downstream effects of 4-Thiothymidine incorporation into DNA upon UVA irradiation?
A2: Upon UVA irradiation, S4TdR within DNA undergoes photochemical reactions leading to various DNA lesions []. These lesions include the formation of a thietane/S5-(6-4)T:T adduct, structurally similar to the (6-4) pyrimidine:pyrimidone photoproducts induced by UVB/C radiation []. Additionally, interstrand crosslinks are formed in S4TdR-containing duplex oligonucleotides upon UVA irradiation [].
Q3: What makes 4-Thiothymidine particularly effective in targeting cancerous cells?
A3: While 4-Thiothymidine can be incorporated into any cellular DNA, it demonstrates a higher affinity towards cancerous DNA. This preferential uptake is attributed to its interaction with thymidine kinase, an enzyme often overexpressed in rapidly dividing cancer cells [].
Q4: Does UVA photoactivation of DNA-incorporated 4-Thiothymidine lead to reactive oxygen species generation or direct DNA strand breaks?
A4: Research indicates that UVA photoactivation of DNA-bound 4-Thiothymidine does not generate reactive oxygen species or directly cause DNA strand breaks. Moreover, it exhibits minimal mutagenicity [].
Q5: What is the molecular formula and molecular weight of 4-Thiothymidine?
A5: The molecular formula of 4-Thiothymidine is C10H14N2O4S, and its molecular weight is 258.3 g/mol.
Q6: How does the absorption spectrum of 4-Thiothymidine differ from thymidine?
A6: The replacement of oxygen with sulfur in the thymine chromophore causes a significant redshift in the absorption maximum of 4-Thiothymidine to 335 nm compared to 267 nm in thymidine []. This redshift makes S4TdR sensitive to UVA radiation, a wavelength range where natural DNA constituents are transparent.
Q7: Does the position of sulfur substitution in the thymine ring impact the absorption spectrum?
A7: Yes, both the degree and position of sulfur substitution influence the absorption spectrum. For instance, 2-thiothymine has an absorption maximum at 275 nm, whereas 4-Thiothymidine peaks at 335 nm []. The doubly substituted 2,4-dithiothymine exhibits an even more pronounced redshift with an absorption maximum at 363 nm [].
Q8: Is 4-Thiothymidine stable in aqueous solutions? What factors can affect its stability?
A8: While 4-Thiothymidine exhibits stability in aqueous solutions under specific conditions, its stability can be affected by several factors, including pH, temperature, and exposure to light []. Prolonged exposure to light, especially in the presence of photosensitizers that generate reactive oxygen species, can lead to the formation of by-products such as thymidine, hydroxylated 4-Thiothymidine, and S–S bridged covalent dimers [, ].
Q9: Can cyclodextrins enhance the stability of 4-Thiothymidine in aqueous solutions?
A9: Yes, studies have shown that cyclodextrins, acting as host molecules, can form inclusion complexes with 4-Thiothymidine []. These supramolecular structures can enhance the stability of S4TdR in aqueous solutions, potentially preventing its degradation under irradiation.
Q10: How does pH affect the structure and characteristics of 4-Thiothymidine in aqueous solutions?
A10: Spectroscopic studies have shown that the N3–H group of 4-Thiothymidine can undergo deprotonation in alkaline conditions (pH around 9) []. This deprotonation leads to structural changes, including partial double bond character in the pyrimidine ring, as evidenced by FTIR-ATR spectroscopy [].
Q11: Can 4-Thiothymidine act as a photosensitizer?
A11: Yes, 4-Thiothymidine acts as an efficient photosensitizer, particularly in the presence of UVA radiation. Upon excitation, it undergoes intersystem crossing with a near-unity quantum yield, leading to the formation of a reactive triplet state [, , ].
Q12: What is the significance of the triplet state in the photosensitizing activity of 4-Thiothymidine?
A12: The triplet state of 4-Thiothymidine is crucial for its photosensitizing activity. This excited state can react with molecular oxygen, generating singlet oxygen, a reactive oxygen species that can induce cell death [].
Q13: How does the singlet oxygen quantum yield of 4-Thiothymidine compare to other thiothymine derivatives?
A13: 4-Thiothymidine exhibits a singlet oxygen quantum yield of 0.42 in oxygen-saturated acetonitrile []. Comparatively, 2,4-dithiothymine shows a slightly higher quantum yield of 0.46, suggesting its potential as a more effective UVA chemotherapeutic agent, especially in deeper-tissue applications [].
Q14: Have computational methods been employed to study 4-Thiothymidine and its photochemical reactions?
A14: Yes, computational chemistry plays a vital role in understanding 4-Thiothymidine's properties and reactivity. Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to investigate the photoinduced cycloaddition and (6-4) reactions of S4TdR dimers in DNA duplexes [].
Q15: What insights have QM/MM calculations provided into the photophysical behavior of 4-Thiothymidine?
A15: QM/MM calculations have elucidated the ultrafast formation of the lowest triplet state in 4-Thiothymidine, a key factor in its photosensitizing activity. These studies highlighted the role of distinctive molecular and electronic structures in S4TdR compared to thymidine, contributing to its unique photophysical properties [, ].
Q16: How do modifications of the 4-Thiothymidine structure, such as the introduction of halogens or modifications at the 5' position, influence its activity?
A16: Structural modifications of 4-Thiothymidine can significantly alter its activity and properties. For example, the introduction of halogens at the 5’ position can modulate its interaction with DNA polymerases. Similarly, modifications at the 5’-position, such as the introduction of a triphosphate group, are crucial for its recognition by DNA polymerases [].
Q17: Does the presence of the sugar moiety influence the photophysical properties of 4-Thiothymidine?
A17: Yes, the sugar moiety can influence the excited-state dynamics of 4-Thiothymidine. For instance, studies have shown that the fluorescence lifetime of S4TdR is affected by its glycosylation status, highlighting the role of the sugar moiety in modulating its photophysical properties [].
Q18: What are the challenges associated with formulating 4-Thiothymidine for therapeutic applications?
A18: Formulating 4-Thiothymidine for therapeutic use presents challenges related to its stability, solubility, and targeted delivery. Strategies to overcome these challenges might involve developing prodrugs, using delivery vehicles such as nanoparticles, or encapsulating the molecule within cyclodextrin complexes [].
Q19: What is the significance of the development of a 4-Thiothymidine phosphorodiamidate prodrug?
A19: The synthesis of a 4-Thiothymidine phosphorodiamidate prodrug aimed to improve its metabolic stability and cellular uptake for potential application as an amplifiable metabolic label for DNA []. Although the prodrug did not significantly enhance incorporation into cellular DNA, it represents a step toward developing more effective S4TdR-based tools.
Q20: What is the current status of 4-Thiothymidine in clinical trials?
A20: While 4-Thiothymidine has shown promise as a potential therapeutic agent in preclinical studies, it has not yet progressed to clinical trials. Further research is needed to establish its safety and efficacy in humans.
Q21: What are the potential applications of 4-Thiothymidine in topical photodynamic therapy?
A21: Topical application of 4-Thiothymidine has shown potential for treating skin malignancies. Studies using ex vivo skin cancer biopsies demonstrated its effectiveness in inducing apoptosis in basal cell carcinoma and squamous cell carcinoma cells upon activation with UVA radiation [].
Q22: What analytical techniques are commonly employed to characterize and quantify 4-Thiothymidine?
A22: Various analytical techniques are utilized to characterize and quantify 4-Thiothymidine, including UV-Vis spectroscopy, FTIR-ATR spectroscopy, NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and high-performance liquid chromatography (HPLC) [, , ].
Q23: What is known about the environmental impact and degradation of 4-Thiothymidine?
A23: Limited information is available regarding the environmental impact and degradation pathways of 4-Thiothymidine. This area requires further investigation to assess potential ecological risks and develop appropriate waste management strategies.
Q24: Are there known interactions between 4-Thiothymidine and drug transporters or drug-metabolizing enzymes?
A24: While the interaction of 4-Thiothymidine with specific drug transporters or metabolizing enzymes has not been extensively studied, it's crucial to investigate these aspects during preclinical development to understand potential drug-drug interactions and optimize its pharmacokinetic profile.
Q25: What are some alternatives to 4-Thiothymidine in applications like photodynamic therapy or biomolecule labeling?
A25: Several alternatives to 4-Thiothymidine exist, including other thiobase derivatives like 2-thiothymidine, 6-thiodeoxyguanosine, and 2,4-dithiothymine, each with its unique photochemical properties and potential applications [, , ]. Additionally, other photoactivatable molecules, such as psoralens, are used in photodynamic therapy and exhibit different mechanisms of action and tissue penetration depths.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



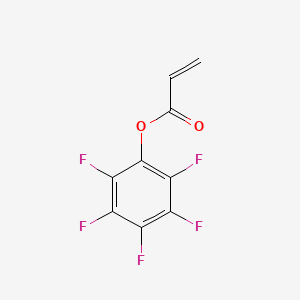
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)

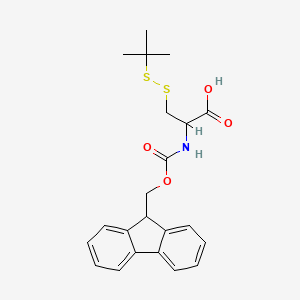
![(6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate](/img/structure/B1630719.png)


![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)
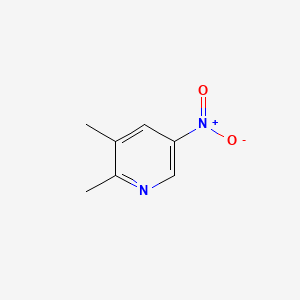
![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid](/img/structure/B1630730.png)
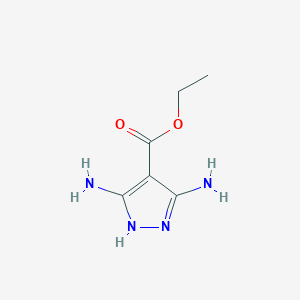

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)
